2-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide is a synthetic organic compound belonging to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, a bromophenyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a thiourea derivative with a halogenated ketone or aldehyde under basic conditions.
Introduction of Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the thiazolidine intermediate.
Addition of Ethoxyphenyl Group: The ethoxyphenyl group is added via a similar nucleophilic substitution reaction, using an ethoxy-substituted aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The bromophenyl and ethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated thiazolidine derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide
- 2-(4-fluorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide
- 2-(4-methylphenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide
Uniqueness
2-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H19BrN2OS2 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C18H19BrN2OS2/c1-2-22-16-9-7-15(8-10-16)20-18(23)21-11-12-24-17(21)13-3-5-14(19)6-4-13/h3-10,17H,2,11-12H2,1H3,(H,20,23) |
InChI Key |
AMLAVLSVYUJWCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.